molecular formula C25H27N3O3S B6494462 N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide CAS No. 898424-68-5

N'-[(3-methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide

Cat. No.: B6494462
CAS No.: 898424-68-5
M. Wt: 449.6 g/mol
InChI Key: SOSPSAPJDJGPFC-UHFFFAOYSA-N
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Description

N'-[(3-Methoxyphenyl)methyl]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a complex molecular architecture. The compound comprises:

  • Ethanediamide core: A central oxamide scaffold (N-C(=O)-C(=O)-N), which is known for its hydrogen-bonding capacity and conformational rigidity .
  • 3-Methoxyphenylmethyl group: Aromatic substitution at the N'-position, which may enhance lipophilicity and influence π-π stacking interactions.

Properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-31-21-9-4-6-18(14-21)15-26-24(29)25(30)27-16-22(23-10-5-13-32-23)28-12-11-19-7-2-3-8-20(19)17-28/h2-10,13-14,22H,11-12,15-17H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSPSAPJDJGPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison with Analogues

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Ethanediamide 3-Methoxyphenyl, tetrahydroisoquinoline-thiophen Medicinal chemistry, materials
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer synthesis
N-(2,3-Diphenylquinoxalin-6-yl)acetamide Acetamide Quinoxaline, diphenyl, pyrimidine-thioether Antimicrobial agents

Key Observations :

  • The phthalimide core (in ) is rigid and planar, favoring crystallinity, whereas the ethanediamide core offers flexibility due to rotational freedom around the C-N bonds.
  • Thiophene and tetrahydroisoquinoline groups in the target compound may enhance redox activity compared to the chloro-phenyl substituents in .

Comparison :

  • The acetamide derivative in achieved high yields (90.2%) under reflux with triethylamine, suggesting similar conditions could optimize the target compound’s synthesis.

Computational and Crystallographic Analysis

Table 3: Computational and Structural Metrics

Parameter Target Compound (Hypothetical) 3-Chloro-N-phenyl-phthalimide Notes
DFT Functionals B3LYP (hypothetical) Not reported B3LYP is widely used for thermochemistry
Crystal Packing Likely π-π stacking Layered planar structures SHELX refinements enable precise geometry
HOMO-LUMO Gap Estimated <3 eV Not reported Thiophene may lower gap vs. phthalimide

Insights :

  • The Colle-Salvetti correlation-energy functional could model the target’s electronic properties, given its success in systems with delocalized electrons.
  • SHELXL and WinGX/ORTEP would be critical for resolving conformational details of the tetrahydroisoquinoline-thiophen group.

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